1-(4-fluorophenyl)-4-methyl-1H-1,2,3-triazole-5-carboxylic acid
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Overview
Description
1-(4-Fluorophenyl)-4-methyl-1H-1,2,3-triazole-5-carboxylic acid is a chemical compound characterized by its unique structure, which includes a fluorophenyl group, a triazole ring, and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Fluorophenyl)-4-methyl-1H-1,2,3-triazole-5-carboxylic acid typically involves the following steps:
Formation of the Triazole Ring:
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced through a nucleophilic aromatic substitution reaction, where a fluorine-substituted phenyl group replaces a leaving group on the triazole ring.
Carboxylation: The carboxylic acid group can be introduced through a carboxylation reaction, often using reagents like carbon dioxide under specific conditions.
Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous flow chemistry, which allows for better control over reaction conditions and improved scalability. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Types of Reactions:
Oxidation: The carboxylic acid group can undergo oxidation reactions to form derivatives such as esters and amides.
Reduction: The triazole ring can be reduced to form a triazolium ion, which can be further functionalized.
Substitution: The fluorophenyl group can undergo electrophilic substitution reactions, introducing various functional groups onto the aromatic ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Electrophiles like bromine (Br₂) or nitric acid (HNO₃) under controlled conditions.
Major Products Formed:
Esters and Amides: From oxidation reactions.
Triazolium Ions: From reduction reactions.
Substituted Fluorophenyl Derivatives: From electrophilic substitution reactions.
Scientific Research Applications
Chemistry: The compound can be used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It can serve as a probe in biological studies to understand the interaction of fluorophenyl groups with biological targets.
Industry: Use in the synthesis of advanced materials and polymers with unique properties.
Mechanism of Action
The mechanism by which 1-(4-Fluorophenyl)-4-methyl-1H-1,2,3-triazole-5-carboxylic acid exerts its effects depends on its molecular targets and pathways. The fluorophenyl group can interact with specific receptors or enzymes, leading to biological responses. The triazole ring can participate in hydrogen bonding and other interactions, influencing its binding affinity and activity.
Comparison with Similar Compounds
1-(4-Fluorophenyl)piperazine: A piperazine derivative with different biological activities.
1-(4-Fluorophenyl)ethanone: A ketone derivative with distinct chemical properties.
1-(4-Fluorophenyl)propanone: Another ketone derivative with different reactivity.
Uniqueness: 1-(4-Fluorophenyl)-4-methyl-1H-1,2,3-triazole-5-carboxylic acid stands out due to its combination of a fluorophenyl group, a triazole ring, and a carboxylic acid group, which provides unique chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
3-(4-fluorophenyl)-5-methyltriazole-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FN3O2/c1-6-9(10(15)16)14(13-12-6)8-4-2-7(11)3-5-8/h2-5H,1H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNERPFROZNBSII-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(N=N1)C2=CC=C(C=C2)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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